molecular formula C18H17NO4 B14118098 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde

3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde

Cat. No.: B14118098
M. Wt: 311.3 g/mol
InChI Key: JLBFJNSXFUBNTG-UHFFFAOYSA-N
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Description

3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde is a complex organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group, a piperidine ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carboxylic acid.

    Reduction: 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-2-naphthoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene ring, a piperidine ring, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-(3-methoxynaphthalene-2-carbonyl)-2-oxopiperidine-1-carbaldehyde

InChI

InChI=1S/C18H17NO4/c1-23-16-10-13-6-3-2-5-12(13)9-15(16)17(21)14-7-4-8-19(11-20)18(14)22/h2-3,5-6,9-11,14H,4,7-8H2,1H3

InChI Key

JLBFJNSXFUBNTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)C3CCCN(C3=O)C=O

Origin of Product

United States

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